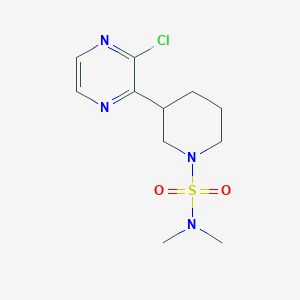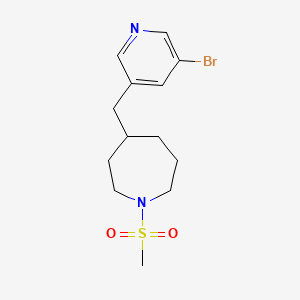
4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane
Übersicht
Beschreibung
4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane, henceforth referred to as 4-BPA, is a novel chemical compound with a wide range of applications in the scientific research field. It is a nitrogen-containing heterocyclic compound, which is known to possess a wide range of biochemical and physiological effects. 4-BPA has been studied for its ability to act as a catalyst in various reactions, as well as its potential to act as a bioactive component in drug delivery systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Development of Ionic Liquids
4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane and related compounds have been utilized in the synthesis of novel azepanium-based ionic liquids. These compounds, derived from azepane, are notable for their potential use in environmentally friendly processes due to their low volatility and high thermal stability. For instance, azepane has been used to create a new family of room temperature ionic liquids, highlighting the versatility of these compounds in synthesizing potentially useful ionic liquids (Belhocine et al., 2011).
Chemical Synthesis and Reactions
Compounds similar to 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane have been employed in various chemical synthesis reactions. For example, the cross-coupling of 3-bromopyridine and sulfonamides has been catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione, demonstrating the reactivity of bromopyridines in chemical synthesis (Han, 2010).
Applications in Nucleic Acid Research
Related compounds have also been explored in the context of nucleic acids. For instance, isopropylidene-protected (S)-4-O-(methylsulfonyl)butane-1,2,4-triol has been used for alkylation in nucleic acid research, contributing to the stabilization of DNA triplexes and fluorescence enhancement (Aly et al., 2005).
Medicinal Chemistry and Drug Design
Azepane derivatives, closely related to the compound , have been studied for their potential in medicinal chemistry, particularly as protein kinase B (PKB) inhibitors. This research has included the synthesis and evaluation of novel azepane derivatives, highlighting the utility of these compounds in the design of potential therapeutic agents (Breitenlechner et al., 2004).
Crystallography and Molecular Structure Analysis
The study of molecular structures through crystallography has also seen the application of related compounds. For example, research involving tetrazole derivatives has provided insights into the molecular structure and potential applications in areas such as enzyme inhibition (Al-Hourani et al., 2015).
Synthesis of Precursors for Radioligands
Similar compounds have been synthesized as precursors for PET radioligands, demonstrating their relevance in the field of radiopharmaceuticals (Gao et al., 2010).
Eigenschaften
IUPAC Name |
4-[(5-bromopyridin-3-yl)methyl]-1-methylsulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-19(17,18)16-5-2-3-11(4-6-16)7-12-8-13(14)10-15-9-12/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJZHSANYPQDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(CC1)CC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



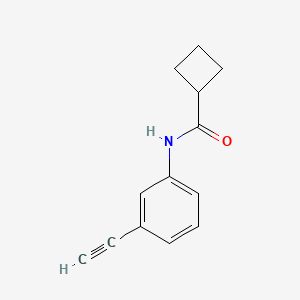
![3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one](/img/structure/B1399169.png)
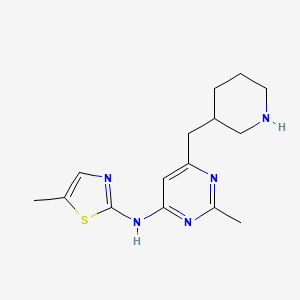
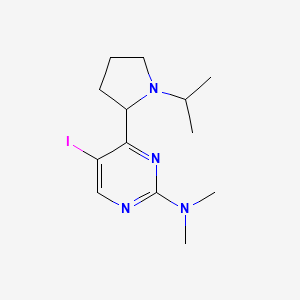
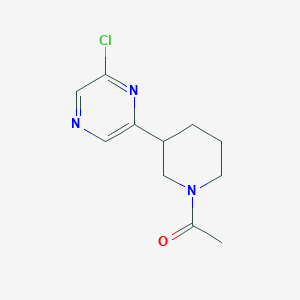

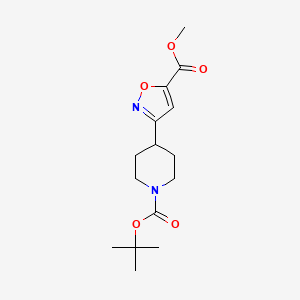
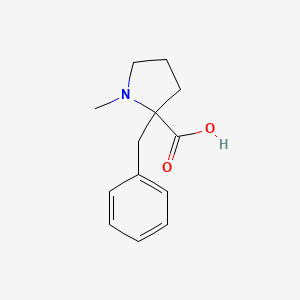
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1399184.png)
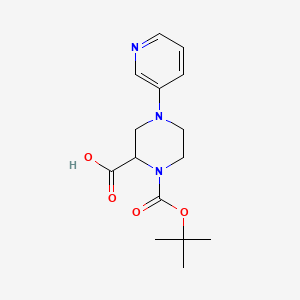
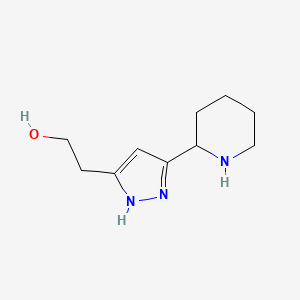
![[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1399187.png)
![1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B1399188.png)
